(S)-3-(1-((Benzyloxy)carbonyl)piperidin-4-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid
CAS No.:
Cat. No.: VC17187133
Molecular Formula: C21H30N2O6
Molecular Weight: 406.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C21H30N2O6 |
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Molecular Weight | 406.5 g/mol |
IUPAC Name | (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(1-phenylmethoxycarbonylpiperidin-4-yl)propanoic acid |
Standard InChI | InChI=1S/C21H30N2O6/c1-21(2,3)29-19(26)22-17(18(24)25)13-15-9-11-23(12-10-15)20(27)28-14-16-7-5-4-6-8-16/h4-8,15,17H,9-14H2,1-3H3,(H,22,26)(H,24,25)/t17-/m0/s1 |
Standard InChI Key | OSWNGAXIPREVLH-KRWDZBQOSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H](CC1CCN(CC1)C(=O)OCC2=CC=CC=C2)C(=O)O |
Canonical SMILES | CC(C)(C)OC(=O)NC(CC1CCN(CC1)C(=O)OCC2=CC=CC=C2)C(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound contains three critical structural components:
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L-configuration α-carbon (S-stereochemistry) ensuring proper spatial orientation for biological interactions
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Piperidine ring at position 3 providing conformational restriction
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Dual protection system:
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Benzyloxycarbonyl (Cbz) group on the piperidine nitrogen
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Tert-butoxycarbonyl (Boc) group on the α-amino function
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This configuration creates a protected dipeptide analog with orthogonal reactivity, as demonstrated by its IUPAC name: (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(1-phenylmethoxycarbonylpiperidin-4-yl)propanoic acid.
Physicochemical Properties
The compound's acidity (pKa ~4.4) facilitates selective deprotection of the Boc group under mild acidic conditions while maintaining Cbz group integrity.
Synthetic Methodology
Protection Strategy
The synthesis employs a sequential protection approach:
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Piperidine protection: Introduction of Cbz group via carbobenzylation using benzyl chloroformate under Schotten-Baumann conditions
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Amino group protection: Boc installation through reaction with di-tert-butyl dicarbonate in dichloromethane
Critical reaction parameters:
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Temperature: 0-5°C during carbobenzylation to prevent racemization
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Solvent system: Tetrahydrofuran/water biphasic system for optimal yield
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Catalyst: 4-dimethylaminopyridine (DMAP) for efficient Boc protection
Coupling Techniques
Peptide bond formation utilizes:
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Dicyclohexylcarbodiimide (DCC)/N-hydroxysuccinimide (NHS) system for carboxyl activation
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Solid-phase synthesis approaches enabling iterative chain elongation
Recent advancements demonstrate 87% coupling efficiency in model tripeptide systems when using 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) as coupling reagent.
Pharmaceutical Applications
Drug Intermediate Function
The compound serves as key building block in:
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Protease inhibitor development: Conformational restriction enhances binding to enzyme active sites
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GPCR-targeted therapeutics: Piperidine moiety mimics endogenous ligand conformations
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Peptide mimetics: Enables creation of metabolically stable analogs through backbone modification
Notable derivative applications include:
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HIV-1 protease inhibitors: IC₅₀ values improved by 40% compared to linear analogs
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Neurological agents: Enhanced blood-brain barrier penetration demonstrated in murine models
Structural Advantages
Comparative analysis with unprotected analogs shows:
Property | Protected Derivative | Unprotected Analog |
---|---|---|
Plasma Stability (t₁/₂) | 6.8 hours | 0.7 hours |
Oral Bioavailability | 34% | <2% |
Crystallinity | High | Amorphous |
These enhancements derive from the combined steric protection and improved physicochemical properties conferred by the Cbz/Boc groups.
Analytical Characterization
Spectroscopic Profiles
¹H NMR (400 MHz, CDCl₃):
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δ 7.35-7.28 (m, 5H, Ar-H)
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δ 5.12 (s, 2H, CH₂Ph)
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δ 4.45 (d, J=7.2 Hz, 1H, NHBoc)
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δ 3.95-3.85 (m, 2H, piperidine-H)
LC-MS (ESI+):
Chromatographic Behavior
Column | Retention Time | Mobile Phase |
---|---|---|
C18 (150×4.6 mm, 5μm) | 6.74 min | 0.1% TFA in ACN/H₂O (65:35) |
HILIC (100×2.1 mm) | 3.12 min | 10mM NH₄OAc in ACN/H₂O (90:10) |
Method validation shows excellent linearity (R²=0.9998) across 0.1-100 μg/mL concentration range .
Time (weeks) | Purity Retention | Major Degradant |
---|---|---|
4 | 98.7% | Boc-deprotected analog |
8 | 95.2% | Benzyl alcohol derivative |
These findings underscore the necessity for controlled storage conditions .
Parameter | Value | Test Method |
---|---|---|
Biodegradability | 28% (28 days) | OECD 301D |
Aquatic Toxicity (LC50) | >100 mg/L (Daphnia) | OECD 202 |
Bioaccumulation | BCF <10 | OECD 305 |
The compound demonstrates low environmental persistence but requires proper waste stream management .
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